

In-Depth Structural Analysis of 3-Bromopyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridin-2-ol is a halogenated derivative of the pyridinone scaffold, a core structure found in numerous biologically active compounds and FDA-approved drugs.^[1] The unique electronic properties conferred by the bromine atom and the inherent tautomerism of the pyridin-2-ol system make this molecule a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive analysis of the structural features of **3-Bromopyridin-2-ol**, focusing on its tautomeric nature, spectroscopic characterization, and synthetic methodologies. The information presented herein is intended to support researchers in the effective utilization of this compound for the development of novel chemical entities.

Tautomerism: The Predominance of the Pyridinone Form

3-Bromopyridin-2-ol exists in a tautomeric equilibrium between the enol form (3-bromo-2-hydroxypyridine) and the keto form (3-bromo-2(1H)-pyridinone). Spectroscopic evidence and computational studies have consistently shown that the keto tautomer is the predominant species in both the solid state and in solution. This preference is attributed to the aromaticity of the pyridinone ring and the thermodynamic stability of the amide-like functionality.

Caption: Tautomeric equilibrium of **3-Bromopyridin-2-ol**.

Spectroscopic Data

The structural elucidation of 3-bromo-2(1H)-pyridinone is primarily based on spectroscopic data, as a definitive crystal structure is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide key insights into the proton and carbon environments of the molecule. The data presented below corresponds to the predominant keto tautomer.

Table 1: NMR Spectroscopic Data for 3-bromo-2(1H)-pyridinone in CDCl₃^[2]

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H	7.87	dd	7.3, 1.9	H-6
¹ H	7.49	dd	6.4, 1.9	H-4
¹ H	6.24	dd	7.3, 6.4	H-5
¹³ C	161.9	-	-	C-2 (C=O)
¹³ C	143.9	-	-	C-6
¹³ C	134.4	-	-	C-4
¹³ C	115.7	-	-	C-5
¹³ C	107.7	-	-	C-3

Infrared (IR) Spectroscopy

The IR spectrum is particularly informative in confirming the predominance of the pyridinone tautomer, primarily through the observation of a strong carbonyl (C=O) stretching vibration.

Table 2: Key IR Absorption Bands for 3-bromo-2(1H)-pyridinone^[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3339	Strong	N-H stretch
3105	Medium	C-H stretch (aromatic)
2991, 2942	Weak	C-H stretch (aliphatic trace)
1650	Strong	C=O stretch (amide I)
1610	Strong	C=C stretch
1464	Medium	C-N stretch

Mass Spectrometry (MS)

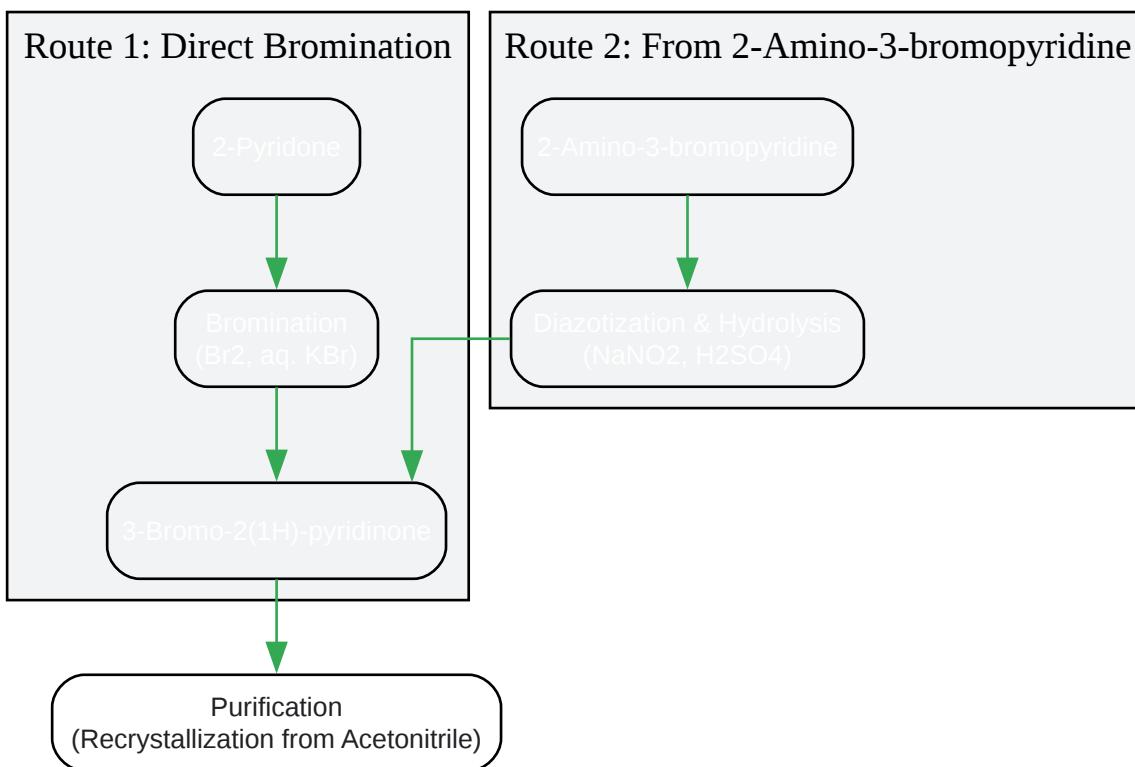

High-resolution mass spectrometry confirms the elemental composition of the molecule. The fragmentation pattern in mass spectrometry for brominated compounds is characterized by the presence of isotopic peaks for bromine (79Br and 81Br), which have a nearly 1:1 natural abundance.[\[3\]](#)

Table 3: Mass Spectrometry Data for 3-bromo-2(1H)-pyridinone[\[2\]](#)

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	195.9369	195.9373

Synthesis and Purification

The synthesis of 3-bromo-2(1H)-pyridinone can be achieved through two primary routes. The selection of the synthetic pathway may depend on the availability of starting materials and the desired scale of the reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to 3-Bromo-2(1H)-pyridinone.

Experimental Protocols

Route 1: Direct Bromination of 2-Pyridone[2]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-pyridone (1 equivalent) in a 1 M aqueous solution of potassium bromide (KBr).
- Bromination: At room temperature, add a solution of bromine (1 equivalent) in 1 M aqueous KBr dropwise to the stirred suspension over a period of 15 minutes.
- Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). After 24 hours, crystals of the product should deposit.
- Work-up and Purification: Filter the crystalline product and wash with cold water. Recrystallize the crude product from acetonitrile to yield pure 3-bromo-2(1H)-pyridinone.

Route 2: From 2-Amino-3-bromopyridine[2]

- Reaction Setup: In a flask cooled to 0°C, dissolve 2-amino-3-bromopyridine (1 equivalent) in a mixture of water and sulfuric acid.
- Diazotization: Add a solution of sodium nitrite (NaNO₂, ~1.2 equivalents) in water dropwise while maintaining the temperature at 0°C.
- Reaction: Stir the reaction mixture for 1 hour at 0°C.
- Work-up and Purification: Neutralize the reaction mixture with a concentrated solution of sodium hydroxide (NaOH) to pH 7. Extract the aqueous solution with chloroform. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product. The crude solid can be purified by recrystallization.

Structural Analysis in the Absence of Crystallographic Data

Due to the unavailability of a single-crystal X-ray structure for 3-bromo-2(1H)-pyridinone, a comprehensive structural analysis relies on a combination of the presented spectroscopic data, comparison with structurally related molecules, and computational modeling.

Comparative Analysis

The crystal structure of related compounds, such as 2-pyridone, provides a reference for expected bond lengths and angles within the pyridinone ring.[4] Computational studies using Density Functional Theory (DFT) are powerful tools to model the geometry, electronic structure, and spectroscopic properties of molecules like 3-bromo-2(1H)-pyridinone.[5][6][7] Such calculations can provide optimized bond lengths, bond angles, and electrostatic potential maps, offering valuable insights into the molecule's reactivity and intermolecular interactions.

Biological Significance and Potential Applications

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8][9] The introduction of a bromine atom at the 3-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent

molecule. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and serve as a handle for further synthetic diversification through cross-coupling reactions. While specific biological targets for **3-Bromopyridin-2-ol** have not been extensively reported, its structural motifs suggest potential as an intermediate for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[8][10]

Conclusion

3-Bromopyridin-2-ol, existing predominantly as its 3-bromo-2(1H)-pyridinone tautomer, is a valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. Its structure has been characterized through a combination of NMR, IR, and mass spectrometry. While a definitive crystal structure is not available, a robust understanding of its structural properties can be inferred from spectroscopic data and comparison with related compounds. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its chemical and biological properties. This technical guide serves as a comprehensive resource for researchers seeking to leverage the unique structural features of **3-Bromopyridin-2-ol** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Structural Analysis of 3-Bromopyridin-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031989#3-bromopyridin-2-ol-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com